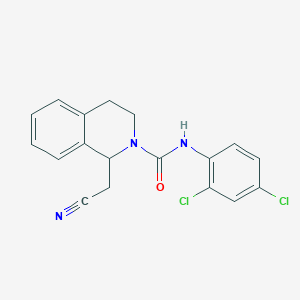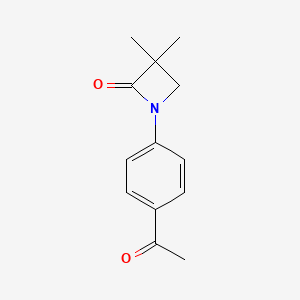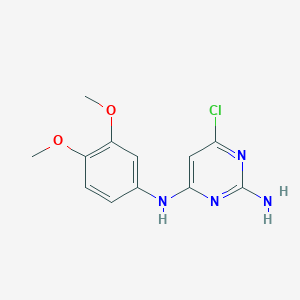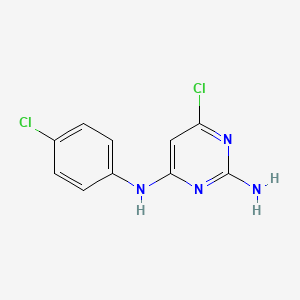![molecular formula C11H10O2 B3036261 4,8-Dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione CAS No. 339029-09-3](/img/structure/B3036261.png)
4,8-Dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione
Overview
Description
4,8-Dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.2 . The compound is also known by its synonym, 1H,4H-3a,6a-Methanopentalene-1,4-dione, 3,6-dimethyl- (9CI) .
Molecular Structure Analysis
The molecular structure of this compound consists of 23 atoms in total: 10 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms . The exact structure would require more detailed information or a visual representation which is not available in the search results.Scientific Research Applications
DMTCNDD has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of new compounds, such as 4,8-dimethyl-3-penten-2-one, which is a potential anti-inflammatory agent. It has also been used to study the mechanism of action of existing compounds, such as the anti-cancer drug taxol. Additionally, DMTCNDD has been used to explore the biochemical and physiological effects of certain compounds, such as the antimalarial drug chloroquine.
Mechanism of Action
Target of Action
Mode of Action
The mode of action of 4,8-Dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione involves electrochemical reduction . In the first cathodic wave at –2.0 V, it gives dihydro-dimer products. In contrast, reduction in the second cathodic wave at –2.75 V in the presence of acetic anhydride gives a substituted barbaralane, 2,6-diacetoxy-4,8-dimethyltricyclo .
Advantages and Limitations for Lab Experiments
The main advantage of using DMTCNDD in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, the compound is relatively non-toxic, making it safe to handle in the laboratory. However, the compound is not water-soluble, which can limit its use in some experiments. Additionally, the compound is relatively expensive, which can be a limitation when conducting experiments.
Future Directions
The potential future directions for DMTCNDD include further exploration of its anti-inflammatory, anti-cancer, and antimalarial properties. Additionally, further research could be conducted to explore its potential neuroprotective effects. Additionally, further research could be conducted to explore the potential use of DMTCNDD in the synthesis of new compounds. Finally, further research could be conducted to explore the potential use of DMTCNDD in drug delivery systems.
Safety and Hazards
properties
IUPAC Name |
4,8-dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-6-3-8(12)11-5-10(6,11)9(13)4-7(11)2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUNACIZHNSADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C23C1(C2)C(=O)C=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-(4-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B3036179.png)
![15-(3-Chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B3036181.png)
![3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline](/img/structure/B3036185.png)
![(2,4-Dichlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B3036186.png)
![2-[(4-bromophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3036187.png)
![2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3036188.png)
![(E)-({6-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine](/img/structure/B3036190.png)
![2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B3036191.png)



![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide](/img/structure/B3036199.png)
![1-[[3-[(4-Chlorophenyl)sulfonylmethyl]-4-nitrobenzoyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3036200.png)